molecular formula C10H11NO3S B15067385 5-methoxy-1-(methylsulfonyl)-1H-indole CAS No. 88131-62-8

5-methoxy-1-(methylsulfonyl)-1H-indole

Cat. No.: B15067385
CAS No.: 88131-62-8
M. Wt: 225.27 g/mol
InChI Key: TWIHNYVCKVETAW-UHFFFAOYSA-N
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Description

5-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(methylsulfonyl)-1H-indole typically involves the introduction of the methoxy and methylsulfonyl groups onto the indole ring. One common method involves the reaction of 5-methoxyindole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

5-Methoxy-1-(methylsulfonyl)-1H-indole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-Methylsulfonylindole:

    5-Methoxy-1-(methylthio)-1H-indole: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical behavior.

Uniqueness

5-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

88131-62-8

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-methoxy-1-methylsulfonylindole

InChI

InChI=1S/C10H11NO3S/c1-14-9-3-4-10-8(7-9)5-6-11(10)15(2,12)13/h3-7H,1-2H3

InChI Key

TWIHNYVCKVETAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C

Origin of Product

United States

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